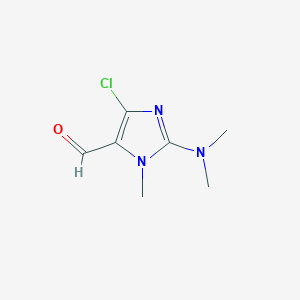

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

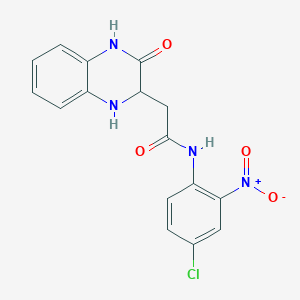

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of pH-sensitive Spin Probes

"5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde" has been involved in the preparation of pH-sensitive spin probes. This application involves the synthesis of stable nitroxides through reactions with Grignard reagents and subsequent oxidation, demonstrating the compound's utility in creating sensitive probes for pH measurement in various environments (Kirilyuk et al., 2003).

Creation of Imidazo[4,5-b]pyridine Derivatives

Another research avenue has explored the condensation of aminoimidazolecarbaldehydes, including compounds structurally related to "this compound", with carbonitriles, ketones, and polyfunctional carbonyl compounds. This synthesis route produces imidazo[4,5-b]pyridine derivatives, highlighting the compound's role in generating complex heterocyclic structures with potential pharmacological activities (Perandones & Soto, 1997).

Development of Non-linear Optic Materials

Research has also been conducted on the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications. The process begins with compounds like "this compound" and involves the introduction of strong electron-acceptor and donor groups to create materials with expected non-linear optical properties. This application underscores the compound's significance in the development of advanced materials for optical technologies (Hrobárik et al., 2004).

Facilitating Organic Synthesis

The compound has been utilized in organic synthesis, particularly in Knoevenagel condensation reactions, demonstrating its utility in the synthesis of diverse organic molecules. Such reactions are fundamental in creating compounds with wide-ranging applications, from pharmaceuticals to materials science (Shelke et al., 2009).

Heterocyclic Chemistry Applications

Furthermore, "this compound" is pivotal in heterocyclic chemistry, where it contributes to the synthesis of heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment. This application is crucial for developing novel heterocyclic compounds with potential utility in drug discovery and development (Brukshtus & Tumkevičius, 2000).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-10(2)7-9-6(8)5(4-12)11(7)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJSYSZRWURDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1N(C)C)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)